molecular formula C23H20ClN3OS B4669903 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide

4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide

Cat. No.: B4669903
M. Wt: 421.9 g/mol
InChI Key: PBSZGQFMAUQQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide, also known as CEP-26401, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide acts as an inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound can disrupt these processes and induce cell death in cancer cells. In neurodegenerative disorders, this compound's neuroprotective effects may be due to its ability to inhibit CK2-mediated tau phosphorylation, a process that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound's biochemical effects are mainly related to its inhibition of CK2, which can lead to changes in cellular processes such as gene expression, protein synthesis, and cell signaling. Physiologically, this compound's effects depend on the disease or condition being studied. In cancer research, this compound can induce apoptosis and inhibit tumor growth. In neurodegenerative disorders, this compound's neuroprotective effects may improve cognitive function and slow disease progression.

Advantages and Limitations for Lab Experiments

4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide's advantages in lab experiments include its potent inhibitory effects on CK2, its potential therapeutic applications in various diseases, and its relatively low toxicity. However, limitations include its limited solubility in water and its potential off-target effects on other kinases.

Future Directions

For 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide research include further studies on its potential therapeutic applications in various diseases, optimization of its synthesis method, and development of more potent and selective CK2 inhibitors. Additionally, this compound's effects on other cellular processes and its potential off-target effects on other kinases should be further investigated.

Scientific Research Applications

4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disorders, this compound has been found to have neuroprotective effects and improve cognitive function. Inflammation-related diseases such as arthritis and asthma have also been studied with this compound, showing potential anti-inflammatory effects.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-cyano-6-ethylsulfanyl-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS/c1-4-29-23-18(13-25)21(16-9-11-17(24)12-10-16)20(15(3)26-23)22(28)27-19-8-6-5-7-14(19)2/h5-12H,4H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSZGQFMAUQQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(C(=C1C#N)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide
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4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide
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4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide
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4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide
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4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide
Reactant of Route 6
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4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide

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